2-[1-(2-Chlorophenyl)cyclopropyl]acetic acid
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Overview
Description
2-[1-(2-Chlorophenyl)cyclopropyl]acetic acid is an organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound features a cyclopropyl ring attached to a chlorophenyl group and an acetic acid moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(2-Chlorophenyl)cyclopropyl]acetic acid typically involves the cyclopropanation of a suitable precursor, followed by functional group modifications. One common method is the reaction of 2-chlorophenylacetic acid with a cyclopropylating agent under controlled conditions. The reaction conditions often include the use of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF) to facilitate the cyclopropanation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized conditions to ensure high yield and purity. The process may include steps like purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-[1-(2-Chlorophenyl)cyclopropyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogenation or other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
2-[1-(2-Chlorophenyl)cyclopropyl]acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs.
Industry: It is utilized in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[1-(2-Chlorophenyl)cyclopropyl]acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Chlorophenylacetic acid: Shares the chlorophenyl group but lacks the cyclopropyl ring.
Cyclopropylacetic acid: Contains the cyclopropyl ring but lacks the chlorophenyl group.
Uniqueness
2-[1-(2-Chlorophenyl)cyclopropyl]acetic acid is unique due to its combination of a cyclopropyl ring and a chlorophenyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-[1-(2-chlorophenyl)cyclopropyl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO2/c12-9-4-2-1-3-8(9)11(5-6-11)7-10(13)14/h1-4H,5-7H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAQITOVSCSNDTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CC(=O)O)C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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